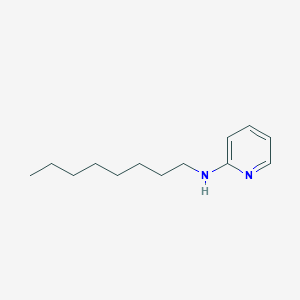
2-Pyridinamine, N-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, N-octyl- is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds containing a nitrogen atom in the ring. This particular compound features an octyl group attached to the nitrogen atom of the pyridine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-octyl- typically involves the alkylation of 2-pyridinamine with an octyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinamine, N-octyl- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, N-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides are used as reagents in the presence of a base.
Major Products Formed
Oxidation: N-octyl-2-pyridinamine N-oxide.
Reduction: N-octylpiperidine.
Substitution: Various N-alkyl or N-aryl pyridinamine derivatives.
Applications De Recherche Scientifique
2-Pyridinamine, N-octyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, N-octyl- involves its interaction with various molecular targets. The octyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridinamine
- N-octylpyridine
- N-methyl-2-pyridinamine
Uniqueness
2-Pyridinamine, N-octyl- is unique due to the presence of the octyl group, which significantly alters its physical and chemical properties compared to other pyridinamine derivatives. This modification enhances its lipophilicity, making it more suitable for applications that require membrane permeability.
Propriétés
Numéro CAS |
34366-90-0 |
|---|---|
Formule moléculaire |
C13H22N2 |
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
N-octylpyridin-2-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h7,9-10,12H,2-6,8,11H2,1H3,(H,14,15) |
Clé InChI |
PDYALOHYMSTKLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


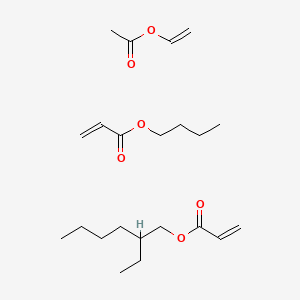

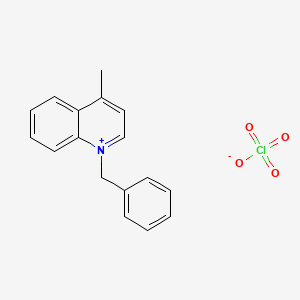
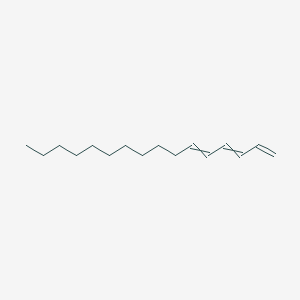
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
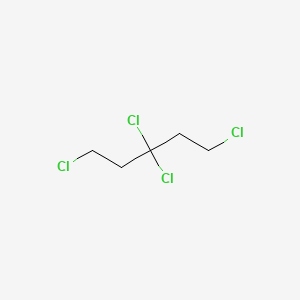
![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)

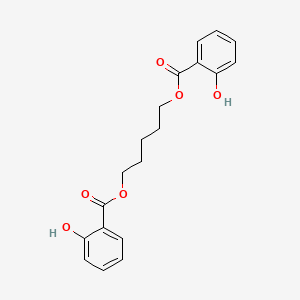
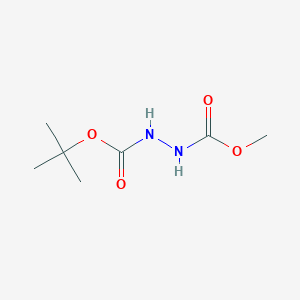

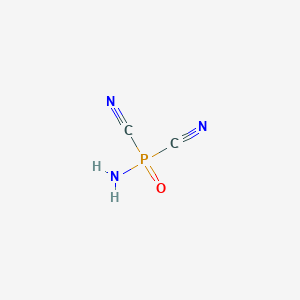

![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)
